molecular formula C10H11ClN2O B13052672 2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL

2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL

Cat. No.: B13052672
M. Wt: 210.66 g/mol
InChI Key: FMAAEHUSOPCQTN-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL is a heterocyclic compound featuring a pyrrolo[3,2-C]pyridine core substituted with a chlorine atom at the 4-position and a propan-2-ol group at the 2-position. This structure combines a bicyclic aromatic system with polar functional groups, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol

InChI

InChI=1S/C10H11ClN2O/c1-10(2,14)8-5-6-7(13-8)3-4-12-9(6)11/h3-5,13-14H,1-2H3

InChI Key

FMAAEHUSOPCQTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(N1)C=CN=C2Cl)O

Origin of Product

United States

Preparation Methods

Preparation of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

The 4-chloro substituent is introduced by chlorination of the pyrrolo[3,2-c]pyridine core. A reported method involves the treatment of 3H-pyrrolo[3,2-c]pyridin-4(4aH)-one with phosphoryl trichloride in dichloromethane under reflux conditions for several hours, yielding 4-chloro-1H-pyrrolo[3,2-c]pyridine after solvent removal and crystallization.

Step Reagents and Conditions Outcome
Chlorination Phosphoryl trichloride in CH2Cl2, reflux 6 h 4-Chloro-1H-pyrrolo[3,2-c]pyridine, crystalline solid

This method provides a reliable route to the chlorinated intermediate necessary for further functionalization.

Representative Experimental Procedure (Adapted)

Based on the literature and patent data, a representative synthetic route to 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol involves:

Data Table Summarizing Key Preparation Steps and Yields

Step Reagents/Conditions Yield (%) Notes
Chlorination of pyrrolopyridinone Phosphoryl trichloride, CH2Cl2, reflux 6 h ~70-80 Crystallization yields pure 4-chloro derivative
Halogenation at C-2 Iodination/bromination (conditions vary) 60-75 Precursor for cross-coupling
Suzuki–Miyaura cross-coupling Pd2(dba)3, XantPhos, K2CO3, DMF, 100 °C, 20 h 50-70 Requires protecting groups for hydroxyl and N-H
Deprotection and purification Acidic or neutral conditions, flash chromatography Variable Final isolation of 2-(propan-2-ol) substituted product

Research Findings and Considerations

  • Selectivity: The use of Pd2(dba)3 with XantPhos ligand provides excellent selectivity for mono-substitution at the 2-position without affecting the 4-chloro substituent.

  • Protecting Groups: SEM protection of the hydroxyl and pyrrole nitrogen is critical to avoid side reactions during cross-coupling and to improve overall yield.

  • Reaction Conditions: Elevated temperatures (~100 °C) and inert atmosphere are necessary for efficient coupling. Reaction times are typically around 20 hours for complete conversion.

  • Purification: Flash column chromatography using silica gel with gradient elution (ethyl acetate in heptane) is effective for isolating the product.

  • Alternative Catalysts: Copper-catalyzed Ullmann-type couplings have been reported for related systems but generally give lower yields and require harsher conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolopyridine core or other functional groups.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

Major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors, thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Derivatives with Propan-2-ol Substituents ()

Compounds such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol share the propan-2-ol backbone but differ in their core aromatic systems (indole vs. pyrrolopyridine) and substituents. Key distinctions include:

  • Core Structure : Indole derivatives () lack the fused pyridine ring present in the target compound, which may reduce electron-deficient character and alter binding interactions.
  • Substituents: Methoxy and phenoxy groups in indole derivatives contrast with the chloro and hydroxyl groups in the target compound. Chlorine’s electron-withdrawing nature could enhance electrophilic reactivity or influence receptor binding compared to methoxy’s electron-donating effects.
  • Biological Activity: The indole derivatives exhibit antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activities .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Pyrrolo[3,2-C]pyridine 4-Chloro, 2-propan-2-ol Not reported in evidence
Indole Derivatives () Indole Methoxy, phenoxy, ethylamino Antiarrhythmic, adrenoceptor binding
Pyrrole Sulfonyl Derivatives ()

Synthetic routes for compounds like 4-aroyl-3-(4’-phenyl-4’,5’-dihydro-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole emphasize sulfonyl and aroyl groups, diverging from the target compound’s hydroxyl and chloro substituents.

  • Synthesis Methods: Purification via column chromatography (ethyl acetate/hexane) and recrystallization (2-propanol/methanol) are common in both classes, suggesting shared scalability challenges.
  • Functional Groups : The sulfonyl moiety in compounds may enhance metabolic stability compared to the target’s propan-2-ol group, which could increase hydrophilicity.
Thienopyridine-Based Drugs ()
  • Substituent Impact : Prasugrel’s cyclopropyl and fluorophenyl groups optimize steric and electronic interactions for platelet inhibition, whereas the target’s chloro and hydroxyl groups may prioritize different binding modes.

Table 2: Pharmacophore Comparison with Prasugrel

Feature 2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL Prasugrel Hydrochloride
Core Structure Pyrrolo[3,2-C]pyridine Thieno[3,2-c]pyridine
Key Substituents 4-Chloro, 2-propan-2-ol Cyclopropyl, fluorophenyl, acetate
Known Activity Not reported Platelet aggregation inhibition

Biological Activity

2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL is a compound of interest due to its potential biological activities, particularly against parasitic infections such as Chagas disease. This article reviews the synthesis, biological testing, and pharmacological implications of this compound based on various research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H10ClN3O
  • Molecular Weight: 247.68 g/mol
  • CAS Number: 724726-05-0

Synthesis and Structure

The synthesis of this compound involves multi-step organic reactions that include the formation of the pyrrolopyridine core followed by functionalization at the propan-2-OL position. The structural complexity contributes to its diverse biological activities.

Antiparasitic Activity

A significant area of research has focused on the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In a study by PubMed (2017), a library of 4-substituted derivatives was synthesized and evaluated for their trypanocidal activity. Key findings include:

  • Activity Assessment: Compounds were tested on U2OS human cells infected with T. cruzi amastigotes.
  • Results: Three compounds exhibited high trypanocidal activity but also showed considerable host cell toxicity. This necessitates further optimization to enhance selectivity and reduce toxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrrolopyridine scaffold significantly influence biological activity. For instance, substituents at the 4-position of the pyridine ring were found to be critical for maintaining antiparasitic efficacy while minimizing cytotoxic effects.

High Content Analysis (HCA)

In a high-throughput screening (HTS) approach described in NCBI (2023), compounds derived from the pyrrolopyridine structure were evaluated for their ability to clear parasites in vitro.

CompoundIC50 (μM)Selectivity Index
Compound 10.12High
Compound 141.3Moderate
Compound 200.10High

The analysis revealed that certain structural modifications could enhance potency while preserving selectivity against host cells.

Pharmacological Implications

The biological activities observed in these studies suggest potential therapeutic applications for this compound in treating parasitic infections. However, the observed toxicity raises concerns about its safety profile, necessitating further investigation into its pharmacokinetics and long-term effects.

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